1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
“1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the molecular formula C10H7F3N2 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several methods. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates under mild conditions . Another method involves the use of a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride” consists of a pyrazole ring attached to a phenyl group and a trifluoromethyl group . The exact structure can be determined using spectroscopic methods such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis
Pyrazole compounds, including “1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride”, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed N-arylation reactions with aryl halides . They can also undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles .It is a colorless to light-yellow liquid or white to light-yellow low melting solid .
Scientific Research Applications
Application 1: Antifungal Activity
- Summary of Application : This compound has been used in the synthesis of N-(substituted pyridinyl)-1-methyl (phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which have shown moderate antifungal activities .
- Methods of Application : The target compounds were synthesized and characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis . They were then bioassayed in vitro against three kinds of phytopathogenic fungi (Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica) .
- Results or Outcomes : Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities. Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .
Application 2: Copper-Catalyzed Pyrazole N-Arylation
- Summary of Application : This compound may be used in copper-catalyzed pyrazole N-arylation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Antileishmanial Activity
- Summary of Application : This compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Application 4: Synthesis of Pyrazole Derivatives
- Summary of Application : This compound may be used in the synthesis of pyrazole derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 5: Synthesis of Sodium Hydridotris
- Summary of Application : This compound may be used in the synthesis of sodium hydridotris .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 6: Eco-friendly Synthesis
- Summary of Application : This compound may be used in an innovative protocol that benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFSBNPITUHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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